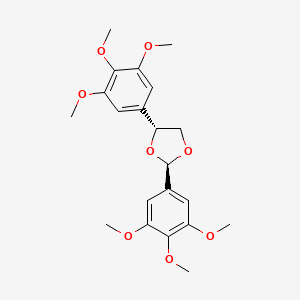

Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane

Description

Contextualization within Dioxolane Chemistry

The 1,3-dioxolane (B20135) ring is a heterocyclic acetal (B89532), a five-membered ring containing two oxygen atoms at positions 1 and 3. wikipedia.org Dioxolanes are a well-established class of organic compounds frequently employed in synthesis as protecting groups for carbonyl compounds (aldehydes and ketones). wikipedia.org The formation of a dioxolane is a reversible, acid-catalyzed reaction between a carbonyl compound and ethylene (B1197577) glycol. scielo.bryoutube.com This protective strategy is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reacting with nucleophiles or bases while other parts of the molecule are being modified. youtube.com

The stability of the dioxolane ring is a key feature; it is generally stable to nucleophiles and basic conditions but can be readily cleaved by aqueous acid to regenerate the original carbonyl compound. organic-chemistry.org The formation of cyclic acetals like dioxolanes from diols such as ethylene glycol is often entropically favored over the formation of acyclic acetals from two separate alcohol molecules. youtube.com

The reactivity and physical properties of 2-aryl-1,3-dioxolanes have been subjects of kinetic and spectroscopic studies. Research has shown that the chemical shifts of the benzylic hydrogen in the NMR spectra of these compounds are characteristic of the heterocyclic system, with substituents on the phenyl ring having minimal effect on this particular signal. acs.org The infrared spectra of cyclic acetals also display characteristic bands that are useful for their identification. acs.org

Significance of the 3,4,5-Trimethoxyphenyl Moiety in Organic Synthesis and Molecular Design

The 3,4,5-trimethoxyphenyl (TMP) group is a recurring and vital structural motif in the realm of medicinal chemistry and organic synthesis. researchgate.netmdpi.com This moiety is a key component of numerous naturally occurring and synthetic compounds that exhibit potent biological activities, particularly as antitubulin agents. researchgate.netnih.gov The TMP group is a critical pharmacophore for binding to the colchicine (B1669291) binding site on tubulin, thereby inhibiting microtubule polymerization and arresting cell division. mdpi.commdpi.com This mechanism is the basis for the anticancer properties of many compounds containing this fragment. mdpi.com

The three methoxy (B1213986) groups on the phenyl ring are not merely passive substituents. They significantly influence the electronic properties and conformation of the molecule. The methoxy groups are electron-donating through resonance and can participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. nih.gov The substitution pattern is considered optimal for interaction with the colchicine binding site of tubulin. mdpi.com

In academic research, the TMP moiety is frequently incorporated into new molecular designs to create novel therapeutic agents. nih.gov Numerous studies have focused on synthesizing derivatives that feature the TMP group linked to various heterocyclic systems to explore new anticancer agents. mdpi.comnih.gov The precursor for this moiety, 3,4,5-trimethoxybenzaldehyde (B134019), is a valuable intermediate in the synthesis of pharmaceuticals. wikipedia.org

The synthesis of the target compound, Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane, would logically proceed via the acid-catalyzed acetalization of 3,4,5-trimethoxybenzaldehyde with ethylene glycol. This standard synthetic protocol is widely documented for the preparation of 2-aryl-1,3-dioxolanes. scielo.brresearchgate.netresearchgate.net

Data Tables

Table 1: Precursors for the Synthesis of this compound

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | 196.20 | Carbonyl Source |

| Ethylene Glycol | C2H6O2 | 62.07 | Diol Source |

Table 2: General Properties of the 1,3-Dioxolane Ring System

| Property | Description | Reference |

| Class | Cyclic Acetal | nih.gov |

| Formation | Acid-catalyzed reaction of a carbonyl compound and a 1,2-diol (e.g., ethylene glycol). | scielo.br |

| Stability | Stable to bases and nucleophiles. | organic-chemistry.org |

| Deprotection | Hydrolyzed back to the carbonyl and diol under acidic conditions. | wikipedia.org |

| Application | Commonly used as a protecting group for aldehydes and ketones in organic synthesis. | youtube.com |

Properties

IUPAC Name |

(2R,4R)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAYHYGJMLZLCE-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2CO[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis

Stereoisomeric Considerations of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane

The presence of multiple chiral centers in the this compound molecule gives rise to various stereoisomeric forms. These isomers, while possessing the same chemical formula and connectivity, differ in the spatial arrangement of their atoms, leading to distinct physical and chemical properties.

This compound possesses two stereogenic centers at the C2 and C4 positions of the 1,3-dioxolane (B20135) ring. This leads to the potential for four stereoisomers. These can be grouped into two pairs of enantiomers. The relative orientation of the two 3,4,5-trimethoxyphenyl substituents gives rise to diastereomers, which are designated as cis and trans isomers.

The trans isomer, formally named (2R,4R)-rel-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane, exists as a racemic mixture of the (2R,4R) and (2S,4S) enantiomers. This form is often referred to as (±)-trans-2,5-bis-(3,4,5-Trimethoxyphenyl)-1,3-dioxolane. The cis isomer, on the other hand, comprises the (2R,4S) and (2S,4R) enantiomers. The distinction between these diastereomers is a critical aspect of the molecule's structural chemistry.

| Isomer Type | Specific Stereoisomers | Relationship |

| Diastereomers | cis and trans | Non-superimposable, non-mirror images |

| Enantiomers (trans) | (2R,4R) and (2S,4S) | Non-superimposable mirror images |

| Enantiomers (cis) | (2R,4S) and (2S,4R) | Non-superimposable mirror images |

In the trans-isomer, the two large aryl groups are on opposite sides of the dioxolane ring. This arrangement generally leads to a more stable conformation where both substituents can occupy pseudo-equatorial positions, minimizing steric hindrance. This would likely result in a twisted conformation of the dioxolane ring being the most energetically favorable.

Conversely, in the cis-isomer, the two 3,4,5-trimethoxyphenyl groups are on the same side of the ring. This proximity introduces significant steric repulsion. To alleviate this strain, the molecule may adopt a conformation where one substituent is forced into a less favorable pseudo-axial position. This inherent steric strain can make the cis-isomer less stable than the trans-isomer. The conformational equilibrium in the cis-isomer is a delicate balance between minimizing the steric clash of the aryl groups and the inherent strain of the dioxolane ring.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural assignment and detailed conformational analysis of this compound. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the protons on the dioxolane ring, the aromatic rings, and the methoxy (B1213986) groups. The coupling constants between the protons on the C2 and C4 of the dioxolane ring would be particularly informative for distinguishing between the cis and trans isomers. Generally, a larger coupling constant is expected for the trans isomer due to the dihedral angle between the vicinal protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic signals for the carbons of the dioxolane ring, the aromatic carbons, and the methoxy carbons. The chemical shifts of the C2 and C4 carbons would be sensitive to the stereochemistry.

Representative ¹H and ¹³C NMR Data (Predicted)

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Dioxolane H-2 | ~5.8-6.0 | ~102-105 |

| Dioxolane H-4 | ~5.2-5.4 | ~78-82 |

| Dioxolane H-5 | ~4.0-4.5 | ~68-72 |

| Aromatic C-H | ~6.5-6.8 | ~105-108 |

| Aromatic C-O | - | ~152-155 |

| Aromatic C-C | - | ~138-142 |

| Methoxy (para) OCH₃ | ~3.8 | ~56 |

| Methoxy (meta) OCH₃ | ~3.9 | ~61 |

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-O stretching vibrations from the dioxolane ring and the methoxy groups, typically in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, and C=C stretching from the aromatic rings would be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also reveal the characteristic vibrations of the molecule. The symmetric breathing modes of the aromatic rings would likely give rise to strong signals. The C-O-C symmetric stretch of the dioxolane ring would also be Raman active.

Representative Vibrational Spectroscopy Data (Predicted)

| Vibrational Mode | Expected Wavenumber (cm⁻¹, predicted) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2950-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O-C Asymmetric Stretch (dioxolane) | 1150-1050 | IR |

| C-O-C Symmetric Stretch (dioxolane) | 950-850 | Raman |

| Ar-O-CH₃ Stretch | 1250-1200 | IR |

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Molecular Ion: The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₂₁H₂₆O₈, MW = 406.43).

Fragmentation Pattern: The fragmentation of the 1,3-dioxolane ring is expected to be a prominent feature. Cleavage of the C-C bond between the two oxygen atoms or cleavage of the C-O bonds can occur. A characteristic fragmentation pathway for 2,4-disubstituted-1,3-dioxolanes involves the cleavage of the ring to form a stabilized carbocation. The loss of one of the 3,4,5-trimethoxyphenyl groups would also be an expected fragmentation pathway.

Representative Mass Spectrometry Data (Predicted)

| m/z Value (predicted) | Possible Fragment Ion |

| 406 | [M]⁺ |

| 225 | [M - C₉H₁₁O₃]⁺ |

| 181 | [C₉H₁₁O₃]⁺ (trimethoxyphenylmethyl cation) |

| 169 | [C₉H₉O₃]⁺ |

| 151 | [C₇H₇O₃]⁺ |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A crystallographic study of this compound would be expected to yield crucial data, which would be presented in a comprehensive crystallographic information file (CIF). Key parameters that would be determined are detailed in the table below.

| Crystal Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the symmetry of the unit cell. |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and angles of the repeating unit cell of the crystal. |

| Z Value | The Z value indicates the number of molecules per unit cell. |

| Calculated Density | The density of the crystal as calculated from the crystallographic data. |

Beyond the intramolecular details, X-ray crystallography illuminates the landscape of intermolecular interactions that govern the packing of molecules within the crystal. For a molecule such as this compound, which is rich in methoxy groups, a variety of non-covalent interactions are anticipated to play a significant role in the stability of its crystal lattice. These interactions can include:

Hydrogen Bonds: Although lacking strong hydrogen bond donors, the oxygen atoms of the methoxy and dioxolane groups can act as hydrogen bond acceptors, interacting with any co-crystallized solvent molecules or impurities.

π-π Stacking: The aromatic trimethoxyphenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The presence of multiple methoxy groups can influence the electronic nature of the aromatic rings and, consequently, the geometry and strength of these interactions.

A thorough analysis of the crystal structure would reveal the specific motifs and networks formed by these intermolecular forces, providing a complete picture of the supramolecular assembly of this compound.

Computational Chemistry and Theoretical Studies of Molecular Structure

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for investigating the molecular properties of this compound. These theoretical studies can offer profound insights into the molecule's electronic structure, conformational preferences, and spectroscopic characteristics.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are instrumental in probing the electronic landscape of a molecule. For this compound, these calculations could elucidate a range of electronic properties.

| Electronic Property | Description |

| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between them provides an indication of the molecule's kinetic stability. |

| Molecular Electrostatic Potential (MEP) | An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is particularly useful for predicting sites susceptible to electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | These calculations would assign partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution and bond polarities. |

These theoretical insights are fundamental to understanding the intrinsic reactivity and electronic behavior of this compound.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics

The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. The molecule possesses several rotatable bonds, including those connecting the trimethoxyphenyl groups to the dioxolane ring and the methoxy groups to the aromatic rings.

Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of flexible molecules.

Molecular Mechanics (MM): MM methods use classical physics to calculate the potential energy of different conformations. A systematic search of the conformational space can identify low-energy conformers, providing insights into the most probable shapes the molecule will adopt. For the 1,3-dioxolane ring itself, various puckered conformations, such as envelope and twist forms, are possible. The substituents on the ring will influence the relative energies of these conformations.

Molecular Dynamics (MD): MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational behavior. These simulations can reveal the pathways of conformational interconversion and the relative populations of different conformational states at a given temperature.

A comprehensive conformational analysis of this compound would likely reveal several low-energy structures, with the orientation of the two trimethoxyphenyl groups relative to the dioxolane ring being a major conformational determinant.

Prediction of Spectroscopic Parameters

Theoretical calculations can also be employed to predict the spectroscopic signatures of a molecule, which can be invaluable for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can aid in the assignment of experimental NMR signals and confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed IR peaks, providing further structural confirmation.

The table below illustrates the type of data that would be generated from such theoretical spectroscopic predictions.

| Spectroscopic Technique | Predicted Parameters |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for each proton. |

| ¹³C NMR | Chemical shifts (ppm) for each carbon atom. |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) and their corresponding vibrational modes (e.g., C-H stretch, C=C stretch, C-O stretch). |

Synthetic Methodologies for Bis 3,4,5 Trimethoxyphenyl 1,3 Dioxolane and Analogues

Conventional Synthetic Routes to 1,3-Dioxolanes

The most common and straightforward methods for synthesizing 1,3-dioxolanes, including Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane, involve the direct reaction of a carbonyl compound with a diol. wikipedia.org

Acetalization Reactions of 3,4,5-Trimethoxybenzaldehyde (B134019) with Diol Precursors

The formation of this compound is achieved through the acetalization of 3,4,5-trimethoxybenzaldehyde with a suitable diol precursor. wikipedia.org 3,4,5-Trimethoxybenzaldehyde is a readily available starting material, often synthesized from vanillin (B372448) or through industrial processes starting from p-cresol. wikipedia.orgmdma.ch The reaction involves the condensation of two equivalents of the aldehyde with one equivalent of a 1,2-diol, such as ethylene (B1197577) glycol, to form the 1,3-dioxolane (B20135) ring. wikipedia.org

The general reaction is as follows:

2 (CH₃O)₃C₆H₂CHO + HOCH₂CH₂OH ⇌ (CH₃O)₃C₆H₂CH(OCH₂CH₂O)CHC₆H₂(OCH₃)₃ + H₂O

This equilibrium reaction is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

Acid-Catalyzed Approaches in Dioxolane Formation

The acetalization reaction is almost always catalyzed by an acid. thieme-connect.de Both Brønsted and Lewis acids can be employed to facilitate the formation of the dioxolane ring. organic-chemistry.org Common Brønsted acid catalysts include p-toluenesulfonic acid and sulfuric acid. organic-chemistry.org Lewis acids, such as boron trifluoride etherate, are also effective. nih.gov The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol. nih.gov The reaction proceeds through a hemiacetal intermediate, which then undergoes further reaction and cyclization to form the stable 1,3-dioxolane ring. google.com

Solid acid catalysts like silica (B1680970) gel, alumina, and acid-activated clays (B1170129) have also been used as environmentally friendly alternatives to mineral acids. researchgate.net These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling. researchgate.net

Advanced and Stereoselective Synthesis Strategies

Beyond conventional methods, advanced strategies have been developed to control the stereochemistry of the 1,3-dioxolane ring, which is crucial for applications in pharmaceuticals and materials science.

Chiral Auxiliaries and Asymmetric Induction in Dioxolane Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of dioxolane synthesis, a chiral diol can be used as a chiral auxiliary to induce asymmetry in the final product. sigmaaldrich.comresearchgate.net The inherent chirality of the diol directs the formation of a specific stereoisomer of the dioxolane. After the desired stereoselective transformation, the auxiliary can often be removed and recovered. sigmaaldrich.com

For instance, enantiomerically pure diols can react with aldehydes to produce chiral 1,3-dioxolanes with high enantiomeric excess. nih.gov The stereocenters of the diol, which are not directly involved in the reaction, guide the stereoselective formation of the new chiral centers in the dioxolane ring. nih.gov

Enantio- and Diastereoselective Approaches

Enantio- and diastereoselective methods aim to produce a single enantiomer or diastereomer of a chiral compound. nih.gov In the synthesis of substituted 1,3-dioxolanes, these approaches are critical for obtaining molecules with specific biological activities or material properties.

One strategy involves the stereoselective formation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile in a stereospecific manner. nih.gov This can be achieved through the oxidation of alkenes with hypervalent iodine reagents in the presence of a carboxylic acid. nih.gov Another approach is the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes, catalyzed by a chiral metal complex, to yield highly enantioenriched cis-1,3-dioxolanes. organic-chemistry.org

Diastereoselective synthesis can also be achieved through intramolecular reactions. For example, an intramolecular oxa-Michael addition can lead to the formation of highly substituted 1,3-dioxanes with excellent diastereoselectivity. researchgate.net Similar principles can be applied to the synthesis of complex dioxolane structures. aip.org

Derivatization Strategies for the Dioxolane Core and Phenyl Substituents

Further functionalization of the this compound molecule can be achieved by modifying either the dioxolane core or the phenyl substituents.

Derivatization of the dioxolane ring itself is less common but can be achieved through reactions at the 4- and 5-positions, especially if the starting diol contains functional groups. For example, starting with a functionalized diol like diethyl tartrate allows for the introduction of ester groups onto the dioxolane ring, which can be further modified.

More commonly, the phenyl rings are the site of derivatization. The trimethoxy-substituted phenyl rings are activated towards electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. However, the directing effects of the existing methoxy (B1213986) groups and the dioxolane bridge must be considered. The electron-donating nature of the methoxy groups can influence the regioselectivity of these reactions. science.gov Additionally, modifications to the substituents on the phenyl ring can be performed prior to the dioxolane formation by using a derivatized benzaldehyde (B42025) as the starting material. researchgate.net

Below is an interactive data table summarizing various synthetic approaches for 1,3-dioxolanes.

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Acetalization | Aldehyde/Ketone, Diol | Acid (Brønsted or Lewis) | Conventional, equilibrium-driven | wikipedia.orgorganic-chemistry.org |

| Solid-Acid Catalysis | Aldehyde/Ketone, Diol | Silica Gel, Alumina | Green, heterogeneous catalysis | researchgate.net |

| Asymmetric Induction | Aldehyde, Chiral Diol | - | Use of chiral auxiliaries | nih.govsigmaaldrich.com |

| Stereoselective Cation Trapping | Alkene, Carboxylic Acid, Silyl Enol Ether | Hypervalent Iodine | Forms substituted dioxolanes stereoselectively | nih.gov |

| Asymmetric Cycloaddition | Carbonyl Ylide, Aldehyde | Chiral Metal Complex | High enantio- and diastereoselectivity | organic-chemistry.org |

| Intramolecular Oxa-Michael Addition | Unsaturated Ester with a Hydroxyl Group | Base | Diastereoselective formation of cyclic ethers | researchgate.net |

Functionalization of the Dioxolane Ring System

The 1,3-dioxolane ring serves as a crucial structural scaffold. Its functionalization is a key strategy for creating analogues with diverse properties. The synthesis of the dioxolane ring itself is typically achieved through the acid-catalyzed reaction of a diol with a carbonyl compound. organic-chemistry.orgwikipedia.org

Standard methods for forming the 1,3-dioxolane ring involve the condensation of ethylene glycol with an appropriate aldehyde or ketone, often using a Brønsted or Lewis acid catalyst like p-toluenesulfonic acid. organic-chemistry.org The continuous removal of water, for example with a Dean-Stark apparatus, drives the reaction to completion. organic-chemistry.org Alternative methods utilize reagents like 1,3-bis(trimethylsiloxy)propane with a catalytic amount of iodine under neutral conditions.

Once formed, the dioxolane ring can be further functionalized. In structures analogous to lignans (B1203133) like podophyllotoxin (B1678966), which feature a related cyclic ether system, the position equivalent to C4 is a primary target for modification. nih.govnih.govnih.gov These modifications can introduce new stereocenters and functional groups, significantly altering the molecule's chemical and biological profile.

Key synthetic transformations for functionalizing the dioxolane or related systems include:

Epimerization and Nucleophilic Substitution: The stereochemistry at positions adjacent to the oxygen atoms can be altered. For example, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used to promote benzylic functionalization through hydride abstraction, creating a cation that can be attacked by nucleophiles. mdpi.com

Ring-Opening and Recyclization: The dioxolane ring can be opened under specific conditions and subsequently recyclized to introduce different functionalities or alter the ring structure itself. For instance, oxidative ring opening of a related diol intermediate has been used in the synthesis of lignans. mdpi.com

Introduction of Substituents: Various functional groups can be introduced onto the dioxolane ring. For example, in the synthesis of podophyllotoxin analogues, the C-4 position has been modified to include carbon-carbon bonds (alkyl groups), nitrogen-containing heterocycles, and sulfur-containing moieties. nih.govnih.gov The reaction of 4-deoxypodophyllotoxin with trimethylsilyl (B98337) cyanide in the presence of boron trifluoride etherate yields a 4β-cyano derivative, which can be further hydrolyzed to a carboxylic acid and converted into a range of esters and amides. nih.gov

| Reaction Type | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| Acetal (B89532) Formation | Ethylene glycol, p-toluenesulfonic acid, refluxing toluene (B28343) (Dean-Stark) | Formation of the 1,3-dioxolane ring from a carbonyl. | organic-chemistry.org |

| C-4 Derivatization (Podophyllotoxin Analogue) | Trimethylsilyl cyanide, BF₃·Et₂O | Introduction of a cyano group at the C-4 position. | nih.gov |

| Sulfamate Synthesis (Podophyllotoxin Analogue) | Chlorosulfonic acid, followed by ammonia (B1221849) or amines | Formation of 4-O-sulfamate derivatives. | nih.gov |

| Heterocycle Introduction (Podophyllotoxin Analogue) | Thionyl chloride, then sodium azide (B81097), followed by a "Click" reaction with terminal alkynes | Synthesis of 1,2,3-triazole derivatives at the C-4 position. | nih.gov |

Modification of the 3,4,5-Trimethoxyphenyl Moieties

The 3,4,5-trimethoxyphenyl (TMP) moiety is a common pharmacophore in many biologically active molecules, including colchicine (B1669291) binding site inhibitors. acs.orgmdpi.com Modifications to this group are performed to explore structure-activity relationships (SAR) and optimize properties.

Research has shown that while modifications to the TMP group often lead to a decrease in the desired biological activity, strategic changes can result in improved potency. acs.org For instance, in the development of VERU-111 analogues, specific substitutions on the TMP ring led to compounds with significantly enhanced antiproliferative activities. acs.org

Common modifications include:

Alteration of Methoxy Groups: The number and position of the methoxy groups can be varied. This can influence the molecule's conformation and binding affinity to biological targets.

Introduction of Other Substituents: Halogens, alkyl groups, or other functional groups can be introduced onto the aromatic ring to alter its electronic and steric properties. tandfonline.com

Replacement of the Phenyl Ring: The entire phenyl ring can be replaced with other aromatic or heterocyclic systems.

A study on triazolylthioacetamides containing the TMP moiety found that introducing different substituents on a linked phenyl ring significantly influenced antiproliferative activity. nih.gov Similarly, the synthesis of novel pyrrolizines bearing a TMP group showed that the nature of the substituents played a critical role in their cytotoxic effects. nih.gov

| Parent Compound Class | Modification on TMP Moiety or Linked Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| VERU-111 Analogues | Structural modification of the TMP moiety | Analogue 13f showed significantly more potent antiproliferative activity. | acs.org |

| Triazolylthioacetamides | Substitution on a linked phenyl ring | Compounds 8b and 8j showed more significant antiproliferative activities than the lead compound. | nih.gov |

| Pyrrolizine Derivatives | Introduction of benzamide (B126) derivatives | Benzamide derivatives showed higher cytotoxicity than the corresponding Schiff bases. | nih.gov |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Variations of the 3-aryl group | Compound 9p exhibited potent antiproliferative activity. | tandfonline.com |

Introduction of Diverse Chemical Tags and Linkers

To study the mechanism of action and identify the biological targets of complex molecules, chemical tags and linkers are often introduced. escholarship.orgacs.org This process involves chemically bonding a functional probe to the molecule of interest. This allows the use of techniques like fluorescence microscopy or mass spectrometry to track the molecule within biological systems. escholarship.org

The introduction of these tags requires a functional group on the parent molecule that can be selectively reacted with a linker or the tag itself. The synthetic methodologies described for functionalizing the dioxolane ring and the trimethoxyphenyl moieties can be adapted for this purpose. For example, the introduction of a carboxylic acid, an amine, or an azide group provides a handle for further conjugation. nih.gov

Strategies for introducing chemical tags include:

Functional Group Handle Synthesis: A reactive group, such as an amine, azide, or alkyne, is introduced into the molecule's structure. For instance, the synthesis of podophyllotoxin derivatives with nitrogen-containing heterocycles provides a route to introduce linkable functionalities. nih.govfrontiersin.org

Linker Attachment: A bifunctional linker can be attached to the functional handle.

Tag Conjugation: A reporter tag, such as a fluorophore, biotin, or an isotopically labeled group, is then attached to the other end of the linker. isotope.comckisotopes.comnih.gov

The choice of tag depends on the intended application. Fluorescent tags are used for imaging, while isotopic tags are often employed in quantitative mass spectrometry-based proteomics. isotope.comnih.gov For example, the INLIGHT® (Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tag) kit is used for the relative quantification of glycans. isotope.com

| Tagging Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Polypeptide Tagging (e.g., FlAsH) | A short polypeptide tag with a specific amino acid sequence is genetically fused to a target protein and then labeled with a specific chemical probe. | Labeling proteins in living cells for fluorescence imaging. | nih.gov |

| Isotopic Labeling (e.g., Dimethyl Labeling) | Stable isotopes are incorporated into the tag, allowing for differentiation and quantification by mass spectrometry. | Quantitative proteome profiling. | ckisotopes.com |

| Click Chemistry | Utilizes highly efficient and specific reactions, such as the cycloaddition of an azide and an alkyne, to attach tags. | Synthesis of podophyllotoxin-1,2,3-triazole derivatives for biological evaluation. | nih.gov |

| Hydrazide Tagging | Hydrazide-containing tags react with carbonyl groups (aldehydes/ketones) often found in glycans. | Identification and relative quantification of glycans by LC-MS. | isotope.com |

Reaction Mechanisms and Chemical Transformations

Mechanisms of Dioxolane Formation and Cleavage

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532). Acetals are generally stable in neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions. wikipedia.orglibretexts.org The formation and cleavage of the dioxolane ring are reversible processes catalyzed by acid. wikipedia.org

Acid-Catalyzed Hydrolysis: The hydrolysis of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane to its constituent 3,4,5-trimethoxybenzaldehyde (B134019) and ethylene (B1197577) glycol is a classic example of acetal cleavage. The generally accepted mechanism for this reaction involves the following steps masterorganicchemistry.com:

Protonation: An oxygen atom of the dioxolane ring is protonated by an acid catalyst (H₃O⁺), forming a protonated acetal.

Carbocation Formation: The protonated acetal undergoes cleavage of a carbon-oxygen bond to form a resonance-stabilized secondary carbocation (an oxocarbenium ion) and ethylene glycol. The presence of the two electron-donating trimethoxyphenyl groups would further stabilize this carbocation.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to yield two molecules of 3,4,5-trimethoxybenzaldehyde and regenerates the acid catalyst.

This process is reversible, and the removal of water from the reaction mixture can drive the equilibrium towards the formation of the dioxolane. wikipedia.org

Transacetalization: In the presence of an alcohol and an acid catalyst, this compound can undergo transacetalization. This reaction involves the exchange of the ethylene glycol moiety with another alcohol. The mechanism is similar to hydrolysis, with the alcohol acting as the nucleophile instead of water. organic-chemistry.org This reaction is also an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing the displaced ethylene glycol.

Under strongly acidic conditions, 1,2-diols can undergo rearrangement in what is known as the pinacol (B44631) rearrangement. researchgate.net While this is more characteristic of the diol itself, the formation of a carbocation intermediate during the acid-catalyzed cleavage of the dioxolane could potentially lead to rearrangements, especially if the reaction conditions are harsh. For 2,2-diaryl-1,3-dioxolanes, acid-catalyzed rearrangements can lead to the formation of functionalized biaryls. nih.gov

Oxidative and Reductive Transformations of the Compound

Oxidative Transformations: The dioxolane ring itself is generally stable to mild oxidizing agents. organic-chemistry.org However, under more forceful conditions or with specific reagents, oxidation can occur. Strong oxidizing agents in acidic media can cleave acetals. organic-chemistry.org The benzylic positions of the trimethoxyphenyl groups are also susceptible to oxidation. chemistrysteps.commasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic C-H bonds to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com In the case of this compound, this would lead to the cleavage of the dioxolane ring and the formation of 3,4,5-trimethoxybenzoic acid.

Reductive Transformations: The reductive cleavage of acetals and ketals provides a route to ethers. cdnsciencepub.comacs.org Reagents like borane (B79455) in tetrahydrofuran (B95107) (THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) can be used for this purpose. cdnsciencepub.comacs.org The mechanism is believed to involve the formation of an oxocarbenium ion, similar to acid-catalyzed hydrolysis, which is then reduced by the hydride reagent. cdnsciencepub.com For this compound, reductive cleavage would be expected to yield a hydroxy ether. The regioselectivity of the cleavage would be influenced by the steric and electronic effects of the trimethoxyphenyl groups.

| Transformation | Reagent(s) | Potential Product(s) | Reference |

| Oxidative Cleavage | KMnO₄ or Na₂Cr₂O₇, H⁺ | 3,4,5-Trimethoxybenzoic acid | masterorganicchemistry.com |

| Reductive Cleavage | Borane-THF or 9-BBN | Hydroxy ether derivative | cdnsciencepub.comacs.org |

This table presents potential reactions based on the general reactivity of the functional groups present in this compound.

Reactivity of the Dioxolane Ring System

The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms. Its reactivity is dominated by its nature as a cyclic acetal. wikipedia.org The ring is stable to nucleophiles and bases, making it an excellent protecting group for carbonyl compounds. libretexts.org The primary mode of reaction is acid-catalyzed cleavage, which regenerates the original aldehyde or ketone and diol. masterorganicchemistry.com The rate of this hydrolysis can be influenced by the substituents on the ring. Electron-donating groups, such as the trimethoxyphenyl groups in the target molecule, can stabilize the intermediate carbocation, potentially affecting the reaction rate.

Reactions Involving the Trimethoxyphenyl Substituents

The two 3,4,5-trimethoxyphenyl rings are electron-rich aromatic systems due to the three methoxy (B1213986) groups on each ring. These methoxy groups are ortho- and para-directing activators for electrophilic aromatic substitution. minia.edu.eg However, the positions ortho and para to the point of attachment to the dioxolane ring are already substituted with methoxy groups. The remaining positions on the aromatic rings (positions 2 and 6) are sterically hindered, which might reduce their reactivity towards electrophiles.

Potential electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid could introduce a nitro group onto the aromatic ring. minia.edu.eg

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst could result in the addition of a halogen atom to the ring. minia.edu.eg

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups, respectively, onto the aromatic ring, are also possible, though the steric hindrance might be a significant factor.

The 3,4,5-trimethoxyphenyl moiety is a key structural feature in a number of biologically active compounds, and its modification is a subject of interest in medicinal chemistry. tandfonline.commdpi.com For example, Suzuki cross-coupling reactions have been used to introduce new aryl groups onto molecules containing a 3,4,5-trimethoxyphenyl unit. tandfonline.com

| Reaction Type | Typical Reagents | Potential Product | Reference |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | minia.edu.eg |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative | minia.edu.eg |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted derivative | psu.edu |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted derivative | tandfonline.com |

This table presents potential reactions based on the general reactivity of the trimethoxyphenyl group.

Molecular Interactions and Recognition Phenomena

Principles of Molecular Recognition by Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane

Molecular recognition relies on a combination of non-covalent interactions that allow a host molecule to selectively bind to a guest molecule. In the case of this compound, its structure suggests the potential for several types of interactions.

The this compound molecule itself does not possess strong hydrogen bond donors (like -OH or -NH groups). However, the numerous oxygen atoms in the methoxy (B1213986) groups (-OCH₃) and the dioxolane ring can act as hydrogen bond acceptors. youtube.comresearchgate.net This means the compound could potentially form hydrogen bonds with molecules that are hydrogen bond donors. For instance, in a crystal structure of a related compound containing 3,4,5-trimethoxyphenyl groups, N-H···O hydrogen bonds were observed. This suggests that if this compound were to interact with a suitable guest molecule, these oxygen atoms would be the primary sites for hydrogen bonding.

Van der Waals forces are weak, short-range electrostatic attractions between uncharged molecules and are fundamental to molecular recognition. The sizeable and flexible structure of this compound, with its multiple phenyl rings and alkyl groups, provides a large surface area for van der Waals interactions.

The trimethoxyphenyl groups also contribute to the molecule's hydrophobic character. In aqueous environments, the hydrophobic effect would drive the association of this molecule with other nonpolar molecules or surfaces to minimize contact with water. This effect, in concert with van der Waals forces, can be a significant driving force for the formation of host-guest complexes.

The two 3,4,5-trimethoxyphenyl groups in the molecule are aromatic and electron-rich due to the methoxy substituents. This makes them capable of participating in π-π stacking interactions. These interactions occur when aromatic rings align face-to-face or face-to-edge, contributing to the stability of molecular assemblies. In a study of a similar compound, 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, π-π stacking interactions with a centroid-centroid distance of 3.6571 Å were observed in the crystal packing. researchgate.net This indicates a strong likelihood that the trimethoxyphenyl rings of this compound could engage in similar interactions with other aromatic systems.

Structure Function Relationships in Chemical Biology and Medicinal Chemistry Research Academic Focus

Correlating Molecular Structure with Binding Affinity

The binding affinity of a ligand to its molecular target is fundamentally governed by its three-dimensional structure. In the case of bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane, stereochemistry plays a pivotal role in its interaction with the Platelet-Activating Factor (PAF) receptor. Research has demonstrated a stark difference in activity between its stereoisomers. The trans-isomer of 2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane is a known antagonist of the PAF receptor, whereas the cis-isomer is inactive. nih.gov This indicates that the spatial orientation of the two 3,4,5-trimethoxyphenyl groups is critical for establishing the necessary molecular interactions within the receptor's binding site.

The trans-isomer, also referred to as trans-BTP Dioxolane, competitively inhibits PAF binding, exhibiting a Ki value of 0.3 µM in a rabbit washed platelet assay. nih.gov The Ki, or inhibition constant, is a measure of binding affinity; a lower Ki value signifies a stronger interaction between the ligand and its target. The activity of this compound underscores the importance of the bis-(3,4,5-trimethoxyphenyl) motif for potent PAF antagonism. This is further supported by studies on structurally related compounds. For instance, trans-2,5-Bis(3,4,5-trimethoxyphenyl)tetrahydrofuran (L-652,731) is also a potent and competitive PAF receptor antagonist. nih.gov Further research into other classes of PAF antagonists has also highlighted that the inclusion of a trimethoxyphenyl group is a key structural requirement for achieving potent activity. nih.gov

| Isomer | Activity at PAF Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| trans-isomer | Active Antagonist | 0.3 µM | nih.gov |

| cis-isomer | Inactive | Not Applicable | nih.gov |

Investigating Specific Molecular Targets and Interaction Domains (e.g., enzyme active sites, receptor binding pockets)

The specific molecular target for the antagonistic activity of this compound is the Platelet-Activating Factor Receptor (PAFR). nih.govnih.gov The PAFR is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand PAF, mediates a variety of physiological and pathological processes, including inflammation, platelet aggregation, and allergic reactions. patsnap.comnih.gov As a competitive antagonist, this compound binds to the same site on the PAFR as PAF itself, thereby preventing the receptor's activation. nih.govpatsnap.com

The interaction domain, or binding pocket, of the PAFR has been characterized through structural and computational studies. Recent cryo-electron microscopy analysis of the PAF-bound PAFR-Gᵢ complex revealed that the PAF ligand binds in a hydrophobic pocket, with its choline (B1196258) head group forming cation-π interactions and its alkyl tail extending into an aromatic cleft formed by transmembrane (TM) helices TM4 and TM5. nih.gov Molecular docking studies of other PAFR antagonists, such as flavonoids, have identified several conserved amino acid residues within this binding site that are crucial for interaction, including Trp73, Phe97, Phe174, and Leu279. benthamdirect.com It is within this specific domain that this compound is presumed to bind, with its two trimethoxyphenyl rings likely forming key hydrophobic and van der Waals interactions with the residues lining the pocket.

The binding of a ligand to a GPCR like the PAFR is a dynamic process that induces specific conformational changes, determining whether the receptor becomes active or remains quiescent. The binding of the agonist, PAF, triggers a significant structural rearrangement in the receptor. nih.gov This includes an outward movement of TM6 and TM7, which creates a binding site for intracellular G-proteins, leading to signal transduction. nih.govnih.gov

In contrast, the binding of an antagonist serves to prevent these activating conformational changes. Molecular dynamics simulations of the PAFR have shown that an antagonist can lock the receptor in an inactive state. nih.gov By occupying the binding pocket, a competitive antagonist like this compound physically obstructs the binding of PAF. patsnap.com More importantly, its own structure does not provide the necessary interactions to induce the activating conformational shift. It binds but does not "flip the switch," effectively holding the receptor in a silent conformation and blocking the downstream signaling cascade. The inactivity of the cis-isomer strongly suggests that only the specific spatial arrangement of the trans-isomer allows it to fit snugly within the binding pocket and stabilize this inactive state. nih.gov

While specific molecular docking and dynamics simulation studies for this compound were not found in the search results, these computational techniques are indispensable for understanding its interaction with the PAF receptor at an atomic level. nih.govnih.gov

Molecular Docking is used to predict the preferred binding orientation of a ligand within a receptor's active site and to estimate the strength of the interaction (binding affinity). nih.gov For the PAFR, docking studies have been successfully used as a screening tool to identify novel antagonist candidates from libraries of natural and synthetic compounds and to rationalize their mode of action. nih.govchemrevlett.com Such a study on this compound would model how its trans- and cis-isomers fit into the PAFR binding pocket, likely revealing that the trans-isomer achieves a lower energy (more stable) conformation and forms more favorable interactions with key residues like Trp73 and Phe174 than the inactive cis-isomer. benthamdirect.com

Molecular Dynamics (MD) Simulations provide insights into the time-resolved motion of a ligand-receptor complex, revealing the conformational changes that occur upon binding. nih.gov MD simulations performed on the PAFR have been crucial in elucidating the mechanism of activation, showing how agonist binding leads to the straightening of the kinked helix VI, while antagonist binding locks the receptor in its inactive state. nih.gov A simulation of the PAFR complexed with this compound would allow researchers to observe how the compound stabilizes the inactive conformation of the receptor's transmembrane helices, preventing the structural rearrangements necessary for G-protein coupling.

Mechanistic Insights into Molecular Modulation

The molecular modulation exerted by this compound is that of competitive antagonism. nih.gov This mechanism involves direct competition with the endogenous agonist, PAF, for binding to the orthosteric site (the primary binding site) of the PAF receptor. nih.govpatsnap.com By binding to the receptor without activating it, the compound effectively reduces the number of available receptors that PAF can bind to, thereby inhibiting PAF-induced biological responses. The competitive nature of this antagonism has been demonstrated in radioligand binding assays, where the compound potently displaces the binding of labeled PAF to its receptor. nih.gov

At the molecular level, the mechanism of action of this compound is a direct consequence of its molecular structure.

Binding Site Occupancy : The compound binds reversibly to the hydrophobic binding pocket of the PAF receptor. nih.govnih.gov

Stereospecific Interaction : The trans-configuration of the two trimethoxyphenyl groups allows the molecule to adopt a conformation that is complementary to the topography of the binding site, maximizing favorable interactions and ensuring high affinity. nih.gov The cis-isomer, being unable to adopt this specific shape, cannot bind effectively and is therefore inactive. nih.gov

Prevention of Activation : Unlike the natural agonist PAF, the antagonist does not possess the structural features required to induce the specific conformational changes (e.g., the outward tilt of TM6) necessary for receptor activation and subsequent G-protein engagement. nih.govnih.gov It acts as a molecular "plug," occupying the binding site and preventing the agonist from initiating the signaling cascade.

In essence, this compound functions by outcompeting the natural ligand for its binding site and holding the receptor in a silent, non-functional conformation.

Structure-kinetic relationships explore how a molecule's structure influences the rates of its binding (association rate constant, k_on) and unbinding (dissociation rate constant, k_off) from its target. This relationship determines the ligand's residence time on the receptor, a parameter that can be more predictive of in vivo efficacy than binding affinity (Ki or IC50) alone.

Currently, specific research data detailing the structure-kinetic relationships for this compound are not available in the public domain. Such studies would involve measuring the k_on and k_off rates to understand how quickly the compound binds to the PAF receptor and how long it remains bound. For instance, researchers could investigate whether the trimethoxyphenyl groups contribute to a slower dissociation rate (longer residence time) compared to antagonists with different substituents, potentially leading to a more sustained inhibitory effect. Understanding these kinetics would provide deeper mechanistic insights into how the compound's structural features translate into its duration of action at the molecular level.

Advanced Research Applications in Synthetic and Material Science

Utilization as Chiral Building Blocks and Synthons

In the field of asymmetric synthesis, the demand for enantiomerically pure compounds has driven the development of a vast library of chiral building blocks. These are molecules with defined stereochemistry that can be incorporated into a larger target molecule, transferring their chirality. Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane and its derivatives are classified as heterocyclic and chiral building blocks. bldpharm.com The dioxolane ring, being a protected diol, contains chiral centers whose stereochemistry can be precisely controlled during synthesis.

The term 'synthon' refers to an idealized fragment, usually an ion, that assists in the conceptual planning of a synthesis, often in a retrosynthetic analysis. Chiral 1,3-dioxolanes serve as practical equivalents to these synthons. For instance, chiral 1,3-dioxolan-4-ones, which are structurally related, are known to function as chiral acyl anion equivalents, enabling reactions that are otherwise challenging to perform stereoselectively. mdpi.com This principle allows chemists to introduce specific stereogenic centers into a new molecule with a high degree of control.

Different stereoisomers of this compound, such as the trans and cis forms, serve as distinct building blocks. The (±)trans-2,5-bis-(3,4,5-Trimethoxyphenyl)-1,3-dioxolane is the racemic mixture of the (2R,4R) and (2S,4S) enantiomers. caymanchem.com The (2R,4S) isomer is also commercially available as a specific chiral building block. bldpharm.com

A significant application of the dioxolane scaffold as a chiral synthon is demonstrated in the synthesis of biologically active molecules. For example, a stereoselective photochemical addition of 1,3-dioxolane (B20135) to a furanone derivative was the key step in synthesizing a bis-tetrahydrofuranyl (bis-THF) ligand. nih.gov This specific ligand is a crucial component of the HIV protease inhibitor Darunavir (UIC-94017), showcasing how a relatively simple chiral dioxolane can be pivotal in constructing a complex and life-saving therapeutic agent. nih.gov

Table 1: Examples of Dioxolane-Based Chiral Building Blocks and Applications

| Building Block | CAS Number | Application/Significance | Reference |

|---|---|---|---|

| (2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | 116673-47-3 | A specific stereoisomer used as a chiral building block in asymmetric synthesis. | bldpharm.com |

| (±)trans-2,5-bis-(3,4,5-Trimethoxyphenyl)-1,3-dioxolane | 116673-45-1 | A PAF receptor antagonist, its stereochemistry is defined as (2R,4R)-rel. | caymanchem.com |

| Generic 1,3-Dioxolane | Not Applicable | Used in stereoselective photochemical addition to form ligands for HIV protease inhibitors. | nih.gov |

| Chiral 1,3-Dioxolan-4-ones | Varies | Act as chiral acyl anion equivalents in asymmetric synthesis. | mdpi.com |

Integration into Complex Molecular Architectures

The this compound scaffold is not only a tool for asymmetric synthesis but also a component that can be integrated into larger, more complex molecular architectures. The trimethoxyphenyl groups, in particular, are frequently found in natural products and synthetic molecules with significant biological activity, often related to anticancer properties. nih.govresearchgate.net The ability to incorporate this entire motif allows for the creation of novel structures with tailored properties.

The synthesis of the HIV protease inhibitor ligand mentioned previously is a clear example of integrating a dioxolane-derived structure into a complex, nonpeptidal therapeutic molecule. nih.gov The resulting (3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan core, derived from the initial dioxolane reaction, is a high-affinity ligand for the protease enzyme. nih.gov

Furthermore, the bis(3,4,5-trimethoxyphenyl) substitution pattern itself has been used to construct other complex heterocyclic systems. Researchers have synthesized molecules like 4,5-bis-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole through cycloaddition reactions. uky.edu This demonstrates the synthetic versatility of the substituted phenyl rings, allowing them to be arranged around different central cores to create diverse molecular architectures. Similarly, the related 1,3-Bis(3,4,5-trimethoxyphenyl)-2,3-epoxypropanone, a chalcone (B49325) epoxide, was synthesized and studied for its potential as an anticancer agent. researchgate.net These examples underscore a broader strategy where the bulky and electronically distinct bis(3,4,5-trimethoxyphenyl) unit is a desirable feature for inclusion in complex molecular designs.

Table 2: Integration into Complex Molecular Structures

| Core Scaffold | Integrated Moiety | Resulting Complex Molecule Type | Significance | Reference |

|---|---|---|---|---|

| Furanone | 1,3-Dioxolane | bis-Tetrahydrofuranyl ligand | Key component of HIV Protease Inhibitor Darunavir (UIC-94017). | nih.gov |

| Acrylonitrile | bis(3,4,5-trimethoxyphenyl) | Substituted 1,2,3-Triazole | Demonstrates synthetic versatility of the trimethoxyphenyl groups in forming new heterocyclic systems. | uky.edu |

| Propanone | bis(3,4,5-trimethoxyphenyl) | Chalcone Epoxide | Investigated for potential anticancer activity. | researchgate.net |

Development of Novel Catalytic Systems Utilizing Dioxolane Scaffolds

The 1,3-dioxolane ring is generally stable but can be cleaved under specific conditions, a reaction known as deprotection. The development of efficient and selective catalysts for this transformation is an active area of research, particularly within the framework of green chemistry. While dioxolanes are often the substrates in these systems, their interaction with novel catalysts provides insight into advanced catalytic design.

One innovative approach involves the use of water-soluble supramolecular catalysts, such as p-sulfonic acid-calix[n]arenes, for the hydrolysis (deprotection) of dioxolane ketals. scielo.br In a specific study, the 1,3-dioxolane ketal of isatin (B1672199) was efficiently hydrolyzed to the parent ketone using a p-sulfonic acid-calix researchgate.netarene catalyst in water under microwave irradiation. scielo.br This method highlights a green chemistry approach, as water is used as the solvent, and the catalyst can be recycled. scielo.br

The research demonstrated that with just 2.5 mol% of the calix researchgate.netarene catalyst, over 96% conversion could be achieved in just 10 minutes at 160 °C. scielo.br A key advantage of this system is that the calixarene (B151959) catalyst remains in the aqueous phase, allowing for simple extraction of the product and reuse of the catalyst for multiple cycles without significant loss of activity. scielo.br This contrasts with traditional homogeneous acid catalysts like p-toluenesulfonic acid, which are often difficult to separate from the product. scielo.br Such systems, where a dioxolane-containing molecule is the target of a highly specialized and recyclable catalyst, represent a frontier in developing sustainable chemical processes.

While the direct use of this compound as a ligand or part of a catalyst is not widely reported, the development of catalytic systems for dioxolanes showcases the interplay between substrate and catalyst design. The principles learned from these systems, such as leveraging supramolecular interactions and designing for recyclability, are broadly applicable to the development of new catalysts for a wide range of chemical transformations. scielo.brmdpi.com

Table 3: Catalytic System for Hydrolysis of a 1,3-Dioxolane Ketal

| Parameter | Details | Reference |

|---|---|---|

| Substrate | 1,3-dioxolane ketal of isatin | scielo.br |

| Catalyst | p-sulfonic acid-calix researchgate.netarene (SCX4) | scielo.br |

| Solvent | Water | scielo.br |

| Conditions | 2.5 mol% catalyst, 160 °C, Microwave irradiation, 10 min | scielo.br |

| Result | >96% conversion to isatin | scielo.br |

| Key Feature | Catalytic system was reused for five consecutive cycles with maintained high conversion. | scielo.br |

Q & A

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.